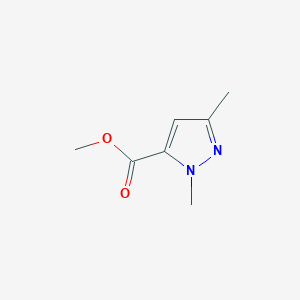

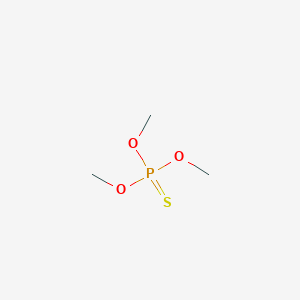

O,O,O-Trimethyl phosphorothioate

説明

Synthesis Analysis

The synthesis of "O,O,O-Trimethyl phosphorothioate" and related compounds involves reactions that can produce different conformers with varying energies. Non-empirical computations showed that gauche and trans conformers are present, with a significant proportion of the gauche conformer being more stable. These findings are based on studies that utilized polarized basis sets for their computations, highlighting the compound's structural flexibility and the efficiency of synthesis methods (Katagi, 1990).

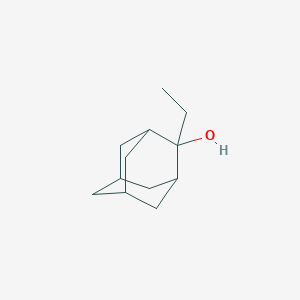

Molecular Structure Analysis

The molecular structure of "O,O,O-Trimethyl phosphorothioate" has been examined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the compound's conformational preferences and the electronic environment of the phosphorus atom, which is central to understanding its reactivity and interactions with other molecules (Eckstein & Jovin, 1983).

Chemical Reactions and Properties

"O,O,O-Trimethyl phosphorothioate" undergoes various chemical reactions, including interactions with DNA and enzymatic processes in biological systems. These interactions are crucial for understanding its behavior in the environment and potential impacts on living organisms. For instance, studies have shown that related compounds can intercalate with DNA, affecting its structure and function, which is significant for assessing the compound's safety and environmental persistence (Richardson & Imamura, 1985).

Physical Properties Analysis

The physical properties of "O,O,O-Trimethyl phosphorothioate," such as solubility, boiling point, and vapor pressure, are essential for determining its behavior in various environments. These properties influence the compound's distribution in air, water, and soil, affecting its availability for degradation or interaction with living organisms. While specific studies on these properties were not highlighted, they are typically investigated as part of environmental risk assessments for chemical compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and degradation pathways, are critical for understanding the environmental impact and safety of "O,O,O-Trimethyl phosphorothioate." Studies have shown that it can participate in reactions with atmospheric components, suggesting its potential for degradation in the environment. The kinetics of these reactions provide insights into the compound's atmospheric lifetime and its role in environmental chemistry (Goodman, Aschmann, Atkinson, & Winer, 1988).

科学的研究の応用

1. Oxidation of O,O,O-Trimethyl Phosphorothioate

- Methods of Application: The oxidation is accomplished with hydrogen peroxide or ozone. Urea hydroperoxide was found to be a serviceable solid-state source of hydrogen peroxide; it was a better oxidizing agent than 30% hydrogen peroxide and resulted in better yield .

- Results or Outcomes: It was proved that ozone was the most effective oxidizer, with formation of purer products in higher yield (90.1%) than with hydrogen peroxide .

2. Cellular Responses to O,O,S-Trimethyl Phosphorothioate-induced Pulmonary Injury

- Summary of Application: O,O,S-Trimethyl phosphorothioate, an impurity of many organophosphorus insecticides, causes a delayed toxicity in rats and mice which is associated with morphological and biochemical changes in the lung .

- Methods of Application: The effects of O,O,S-Trimethyl phosphorothioate on alveolar and bronchiolar cells were examined by determining the patterns of cellular regeneration in rats at periods of 12 hr, 24 hr, 3 days, and 7 days after treatment. Dividing cells were labeled with tritiated thymidine and studied with autoradiographic techniques .

- Results or Outcomes: The results showed that O,O,S-Trimethyl phosphorothioate treatment initiated proliferation of alveolar type II cells within 24 hr. The proliferative response of type II cells continued to increase in 3-day and 7-day treatment groups. Labeled alveolar type I cells began to appear after 3 days, indicating that type II cells were dividing to replace damaged type I cells .

3. Immune Suppression Activities

- Summary of Application: O,O,S-Trimethyl Ester Phosphorothioic Acid, a related compound, has been investigated for its immune suppression activities .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the administration of O,O,S-Trimethyl Ester Phosphorothioic Acid .

- Results or Outcomes: The acute administration of O,O,S-Trimethyl Ester Phosphorothioic Acid was found to be beneficial in protecting against lung toxicity, with the effectiveness varying with the sensitivity of the immune parameters .

Safety And Hazards

O,O,O-Trimethyl phosphorothioate is classified as a dangerous substance . It is highly flammable and toxic if inhaled . It can cause damage to organs . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

Because there are currently no uses of O,O,O-Trimethyl phosphorothioate, the search for an efficient, inexpensive, and environmentally sound application of this material is extremely urgent .

特性

IUPAC Name |

trimethoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLYQXUTWUIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164927 | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,O,O-Trimethyl phosphorothioate | |

CAS RN |

152-18-1 | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。